2-ethyl-2-methylpent-4-en-1-ol
Description
2-Ethyl-2-methylpent-4-en-1-ol is a branched alkenol with the molecular formula C₈H₁₆O. Its structure includes a pentenol backbone (five-carbon chain with a double bond at position 4) and two alkyl substituents—a methyl and ethyl group—at position 2. The primary hydroxyl group is located at position 1. This compound is hypothesized to exhibit properties typical of branched alkenols, such as moderate polarity, volatility influenced by branching, and reactivity at both the hydroxyl group and double bond.
Properties
CAS No. |
1849288-43-2 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-2-pentene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-ethyl-2-methylpent-4-en-1-al. This process requires specific catalysts and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-ethyl-2-methylpent-4-en-1-al or 2-ethyl-2-methylpentan-4-one.
Reduction: 2-ethyl-2-methylpentanol.
Substitution: 2-ethyl-2-methylpent-4-en-1-chloride or 2-ethyl-2-methylpent-4-en-1-bromide.
Scientific Research Applications
2-ethyl-2-methylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of aldehydes or ketones. In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of saturated alcohols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-ethyl-2-methylpent-4-en-1-ol with key analogs identified in the evidence:
Key Comparative Insights :
- Branching Effects : The additional ethyl and methyl substituents in this compound increase steric hindrance compared to simpler analogs like 4-methylpent-4-en-1-ol. This reduces intermolecular forces, likely lowering its boiling point relative to linear isomers .
- Reactivity : The terminal hydroxyl group and internal double bond make it susceptible to oxidation (e.g., forming ketones or epoxides) and electrophilic additions, similar to (E)-4-methylhex-4-en-3-ol .
- Functional Group Influence: Unlike 5-(dimethylamino)pent-2-en-1-ol, which has an electron-donating dimethylamino group, this compound lacks heteroatoms, limiting its applications in catalysis or drug design .
- Synthetic Pathways: Grignard reactions (e.g., alkylation of enones) and aldol condensations (as used for 2-methyl-1-phenylpent-1-en-3-one in ) are plausible routes for its synthesis.
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